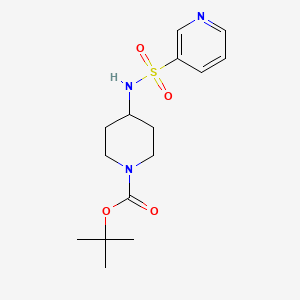

![molecular formula C7H7N3O2 B2823859 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 937665-94-6](/img/structure/B2823859.png)

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of the corresponding hydrazide with different aldose sugars. Heterocyclization of the formed hydrazones leads to the derived acyclic nucleoside analogs containing the modified nucleobase 1,3,4-oxadiazoline. The process includes acetylation followed by heterocyclization .

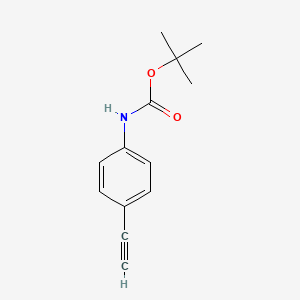

Molecular Structure Analysis

The molecular structure of 1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine consists of a furan ring, an oxadiazole ring, and an amine group. The furan ring contributes to its biological activity, making it an interesting compound for further investigation .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. It may undergo oxidation, reduction, and substitution reactions. Understanding its reactivity is crucial for designing derivatives with improved properties .

Applications De Recherche Scientifique

Antibacterial Activity

The synthesis and characterization of 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde Schiff base rare earth metal complexes have been investigated . These complexes were characterized using relevant spectral techniques and theoretically docked against microbial target proteins. The experimental antibacterial activity of these metal complexes was evaluated, revealing promising results. Notably, the Pr3+ complex exhibited good biological efficacy in both antibacterial assays.

Anticancer Studies

Similarly, the same metal complexes were assessed for their anticancer activity against HeLa and MCF7 cell lines. Among the five metal complexes studied, the Pr3+ complex demonstrated favorable anticancer properties. This research highlights the potential of furan-2-yl-methanamine derivatives in cancer treatment .

Medicinal Chemistry and Coordination Complexes

Schiff bases coordinated with lanthanides, including rare earth metals, have attracted attention in the field of coordination chemistry and medicinal research. These complexes exhibit significant antifungal, antibacterial, and plant growth regulatory properties. The presence of -CH=N- donor atoms contributes to their stability and biological effectiveness .

Computational Techniques and Mechanism Studies

Researchers are increasingly using software-based computational techniques to expedite research and reduce chemical waste. These methods provide insights into the structural properties and reactivity of synthesized compounds. In the case of furan-2-yl-methanamine derivatives, computational approaches aid in understanding their mechanism of action .

Synthetic Chemistry and Derivatives

Various synthetic routes have been explored to obtain furan-2-yl-methanamine derivatives. For instance, Suzuki–Miyaura cross-coupling reactions have been employed to synthesize furan derivatives starting from 2-bromo-5-nitro furan . These derivatives can serve as valuable intermediates for further functionalization and exploration of their biological activities .

Human Monoamine Oxidase Inhibition

In a related study, novel derivatives of (5-(p-tolyl)furan-2-yl)methanamine were investigated for their inhibitory activity against human monoamine oxidase (MAO). These compounds showed potential as MAO inhibitors, which could have implications in neurological and psychiatric disorders .

Safety and Hazards

As with any chemical compound, safety precautions are essential. While specific data on the safety profile of this compound are limited, standard laboratory safety practices should be followed. Always handle it in a well-ventilated area, wear appropriate protective gear, and consult safety data sheets (SDS) for detailed information .

Propriétés

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSWDWHXSDQDIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-Bicyclo[3.1.0]hexane-1,5-dicarbaldehyde](/img/structure/B2823776.png)

![4-[4-cyano-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2823783.png)

![2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2823784.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)

![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)

![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)